Cas no 156942-21-1 (2-(4-Fluorophenyl)-1,3,2-dioxaborinane)

2-(4-Fluorophenyl)-1,3,2-dioxaborinane is a fluorinated cyclic boronic ester with applications in organic synthesis and pharmaceutical research. Its key advantages include enhanced stability compared to acyclic boronic acids, making it suitable for Suzuki-Miyaura cross-coupling reactions under mild conditions. The presence of the fluorophenyl group improves reactivity in aryl-aryl bond formation, while the dioxaborinane scaffold offers reduced sensitivity to moisture and protodeboronation. This compound is particularly valuable in medicinal chemistry for constructing fluorinated bioactive molecules. Its crystalline solid form ensures ease of handling and storage, while its well-defined structure allows for precise control in synthetic transformations.
2-(4-Fluorophenyl)-1,3,2-dioxaborinane structure
156942-21-1 structure
Product name:2-(4-Fluorophenyl)-1,3,2-dioxaborinane
CAS No:156942-21-1
MF:C9H10BFO2
MW:179.983906269073
CID:4786446
PubChem ID:11171322

2-(4-Fluorophenyl)-1,3,2-dioxaborinane Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorophenyl)-1,3,2-dioxaborinane
    • F73236
    • 156942-21-1
    • starbld0049016
    • SCHEMBL6828850
    • BS-48396
    • 2-(4-Fluorophenyl)-1,3,2-dioxaborinane
    • Inchi: 1S/C9H10BFO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7H2
    • InChI Key: BVFPBWCLIYGSMJ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(B2OCCCO2)=CC=1

Computed Properties

  • Exact Mass: 180.0757879g/mol
  • Monoisotopic Mass: 180.0757879g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5

2-(4-Fluorophenyl)-1,3,2-dioxaborinane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F886964-5g
4-fluorophenylboronic acid-1,3-propanediol ester
156942-21-1 98%
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2,419.20 2021-05-17
eNovation Chemicals LLC
Y1239338-5g
2-(4-Fluorophenyl)-1,3,2-dioxaborinane
156942-21-1 98%
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$170 2023-05-17
1PlusChem
1P01XD3O-1g
2-(4-Fluorophenyl)-1,3,2-dioxaborinane
156942-21-1 98%
1g
$20.00 2024-06-20
Aaron
AR01XDC0-250mg
2-(4-Fluorophenyl)-1,3,2-dioxaborinane
156942-21-1 98%
250mg
$10.00 2025-02-12
eNovation Chemicals LLC
Y1239338-250mg
2-(4-Fluorophenyl)-1,3,2-dioxaborinane
156942-21-1 98%
250mg
$60 2025-02-19
eNovation Chemicals LLC
Y1239338-1g
2-(4-Fluorophenyl)-1,3,2-dioxaborinane
156942-21-1 98%
1g
$75 2024-06-05
1PlusChem
1P01XD3O-250mg
2-(4-Fluorophenyl)-1,3,2-dioxaborinane
156942-21-1 98%
250mg
$8.00 2024-06-20
Ambeed
A1414182-1g
2-(4-Fluorophenyl)-1,3,2-dioxaborinane
156942-21-1 98%
1g
$30.0 2025-03-04
eNovation Chemicals LLC
Y1239338-1g
2-(4-Fluorophenyl)-1,3,2-dioxaborinane
156942-21-1 98%
1g
$75 2025-02-19
1PlusChem
1P01XD3O-5g
2-(4-Fluorophenyl)-1,3,2-dioxaborinane
156942-21-1 98%
5g
$68.00 2024-06-20

Additional information on 2-(4-Fluorophenyl)-1,3,2-dioxaborinane

Introduction to 2-(4-Fluorophenyl)-1,3,2-dioxaborinane (CAS No. 156942-21-1)

2-(4-Fluorophenyl)-1,3,2-dioxaborinane, with the CAS number 156942-21-1, is a versatile organic compound that has gained significant attention in the fields of chemical synthesis and medicinal chemistry. This compound is characterized by its unique boron-containing structure and the presence of a fluorine-substituted phenyl group, which endows it with a range of valuable properties and applications.

The molecular formula of 2-(4-Fluorophenyl)-1,3,2-dioxaborinane is C9H9BFO2. Its molecular weight is approximately 187.97 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF). These solubility properties make it an ideal candidate for various synthetic transformations and reactions in both academic and industrial settings.

The boron atom in 2-(4-Fluorophenyl)-1,3,2-dioxaborinane is part of a dioxaborinane ring, which is a stable and reactive boronic acid derivative. This structure allows for the compound to participate in Suzuki-Miyaura coupling reactions, one of the most widely used cross-coupling reactions in organic synthesis. In these reactions, the boronic acid derivative reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction has been pivotal in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications.

The presence of the fluorine-substituted phenyl group in 2-(4-Fluorophenyl)-1,3,2-dioxaborinane adds another layer of complexity and utility to the molecule. Fluorine atoms are known for their ability to modulate the electronic properties of organic molecules, often leading to enhanced biological activity or improved pharmacokinetic profiles. In medicinal chemistry, fluorinated compounds are frequently used to optimize drug candidates by improving their metabolic stability, binding affinity, and bioavailability.

Recent research has highlighted the potential of 2-(4-Fluorophenyl)-1,3,2-dioxaborinane in the development of new therapeutic agents. A study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of novel antiviral agents targeting influenza viruses. The researchers found that compounds derived from 2-(4-Fluorophenyl)-1,3,2-dioxaborinane exhibited potent antiviral activity against multiple strains of influenza A virus. This finding underscores the importance of this compound in drug discovery and development efforts.

In addition to its applications in medicinal chemistry, 2-(4-Fluorophenyl)-1,3,2-dioxaborinane has also found use in materials science. The unique electronic properties of fluorinated boron compounds make them suitable for applications in electronic devices and sensors. For example, a recent study published in Advanced Materials demonstrated the use of 2-(4-Fluorophenyl)-1,3,2-dioxaborinane-based materials as efficient electron transport layers in organic light-emitting diodes (OLEDs). The researchers reported significant improvements in device performance and stability compared to traditional materials.

The synthetic versatility of 2-(4-Fluorophenyl)-1,3,2-dioxaborinane has also been explored in academic research settings. A study published in Organic Letters described a novel synthetic route to this compound using a palladium-catalyzed coupling reaction followed by a ring-closing metathesis (RCM) step. This method provides a highly efficient and scalable approach to synthesizing 2-(4-Fluorophenyl)-1,3,2-dioxaborinane, making it more accessible for both research and industrial applications.

In conclusion, 2-(4-Fluorophenyl)-1,3,2-dioxaborinane (CAS No. 156942-21-1) is a multifaceted compound with significant potential across various scientific disciplines. Its unique combination of boron-containing and fluorinated functionalities makes it an invaluable tool for synthetic chemists and medicinal chemists alike. As ongoing research continues to uncover new applications and properties of this compound, its importance in both academic and industrial settings is likely to grow even further.

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